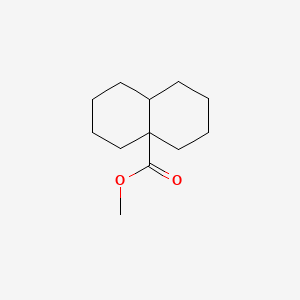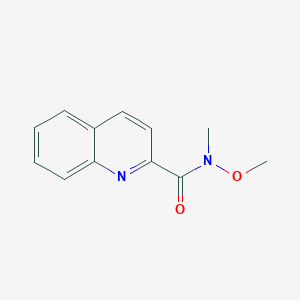
Methyl octahydro-4a(2H)-naphthalenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl octahydro-4a(2H)-naphthalenecarboxylate is a chemical compound with a complex structure, characterized by its octahydro-naphthalene core
Vorbereitungsmethoden
The synthesis of Methyl octahydro-4a(2H)-naphthalenecarboxylate typically involves multiple steps. One common synthetic route starts with the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. This process results in the formation of the octahydro-naphthalene core. The subsequent esterification reaction with methanol in the presence of an acid catalyst yields the final product. Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Methyl octahydro-4a(2H)-naphthalenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group, forming amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Methyl octahydro-4a(2H)-naphthalenecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl octahydro-4a(2H)-naphthalenecarboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl octahydro-4a(2H)-naphthalenecarboxylate can be compared with other similar compounds such as:
1 (2H)-Naphthalenone, octahydro-4a,8a-dimethyl-7- (1-methylethyl)-: This compound has a similar octahydro-naphthalene core but differs in its functional groups and substitution pattern.
4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-: Another related compound with a hydroxyl group instead of an ester group.
2H-2,4a-Methanonaphthalen-8(5H)-one: This compound features a methano bridge and a ketone group, providing different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
62338-25-4 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
methyl 2,3,4,5,6,7,8,8a-octahydro-1H-naphthalene-4a-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-14-11(13)12-8-4-2-6-10(12)7-3-5-9-12/h10H,2-9H2,1H3 |
InChI-Schlüssel |
ZAMDBHONWRZVLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCCCC1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)




![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)
![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)






